molecular formula C8H7BrFNO2 B1463528 Ethyl 2-bromo-3-fluoropyridine-4-carboxylate CAS No. 1214332-69-0

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate

Cat. No.: B1463528
CAS No.: 1214332-69-0
M. Wt: 248.05 g/mol
InChI Key: QHJFMIDZCWWGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate is a chemical compound with the molecular formula C8H7BrFNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-fluoropyridine-4-carboxylate typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-3-fluoropyridine with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The ester group allows the compound to participate in esterification reactions, which can modify the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-fluoropyridine-3-carboxylate
  • Ethyl 3-bromo-2-fluoropyridine-4-carboxylate
  • Ethyl 4-bromo-2-fluoropyridine-3-carboxylate

Uniqueness

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .

Properties

IUPAC Name

ethyl 2-bromo-3-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJFMIDZCWWGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-3-fluoropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-3-fluoropyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-3-fluoropyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-3-fluoropyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-3-fluoropyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-3-fluoropyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.